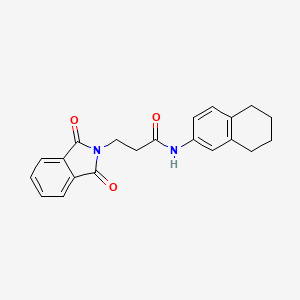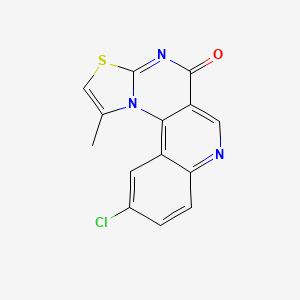
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide is a complex organic compound that belongs to the class of isoindolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an amine.
Attachment of Propanamide Group: The propanamide group can be introduced via amide bond formation using reagents like carbodiimides.
Introduction of Tetrahydronaphthalene Moiety: This step might involve Friedel-Crafts alkylation or other suitable organic transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoindolinone core.
Reduction: Reduction reactions might target the carbonyl groups in the isoindolinone moiety.
Substitution: Substitution reactions could occur at various positions on the naphthalene ring or the isoindolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, isoindolinone derivatives have shown potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases like cancer or inflammation.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological activity. Generally, isoindolinone derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another isoindolinone derivative known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide apart is its unique combination of the isoindolinone core with the tetrahydronaphthalene moiety. This structural feature might confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-16-10-9-14-5-1-2-6-15(14)13-16)11-12-23-20(25)17-7-3-4-8-18(17)21(23)26/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,24) |
InChI Key |
AMXBHWFUUNGDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-2-(4-methoxyphenyl)ethenyl]-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11473066.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B11473073.png)
![methyl 3,4,5-trimethoxy-2-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11473081.png)
![2-[(2-hydroxyethyl)(methyl)amino]-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B11473082.png)
![N-(4-{[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11473084.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11473090.png)

![N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11473097.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-[4-(morpholin-4-yl)phenyl]prolinamide](/img/structure/B11473100.png)

![5-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11473111.png)
![ethyl 3-{2-[N'-(2,4-dimethoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B11473117.png)
![2-(Diethylamino)ethyl 4-[(3-{4-[(methylsulfonyl)amino]phenyl}-3-oxopropyl)amino]benzoate](/img/structure/B11473123.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11473138.png)
